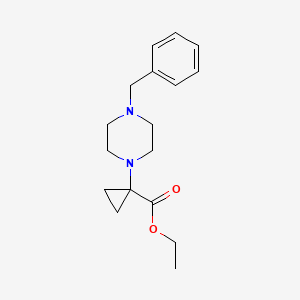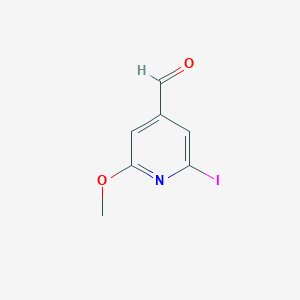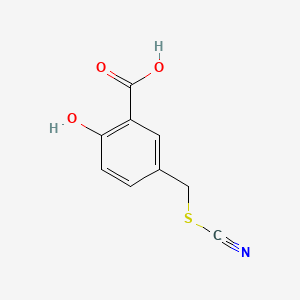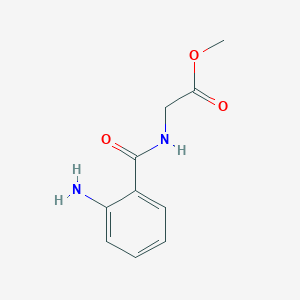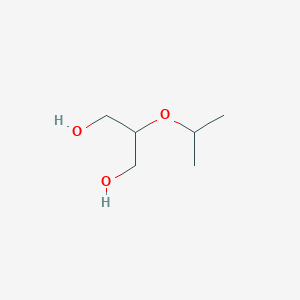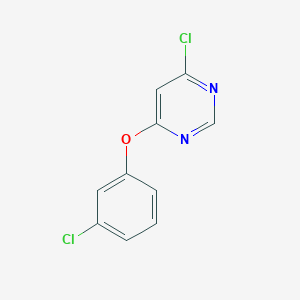
4-(3-Chlorophenoxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenoxy)-6-chloropyrimidine is a heterocyclic compound that contains both pyrimidine and chlorophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-6-chloropyrimidine typically involves the reaction of 3-chlorophenol with 4,6-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(3-Chlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyrimidines: Products formed by nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.
Coupled Products: Complex structures formed by coupling reactions.
科学研究应用
4-(3-Chlorophenoxy)-6-chloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(3-Chlorophenoxy)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary but often include inhibition or activation of key biological processes.
相似化合物的比较
Similar Compounds
- 4-(3-Chlorophenoxy)benzaldehyde
- 4-(3-Chlorophenoxy)piperidine
- Artesunate-3-chloro-4-(4-chlorophenoxy)aniline
Uniqueness
4-(3-Chlorophenoxy)-6-chloropyrimidine is unique due to its specific combination of the pyrimidine and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC 名称 |
4-chloro-6-(3-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-5-9(12)13-6-14-10/h1-6H |
InChI 键 |
YZLMMFLBFKEKID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


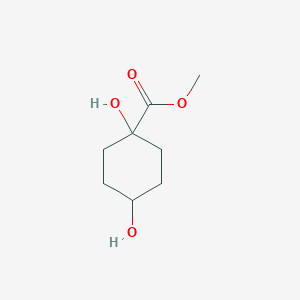
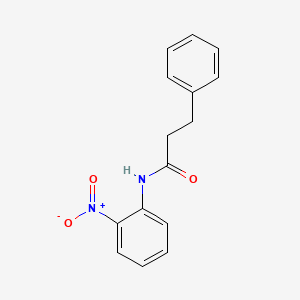



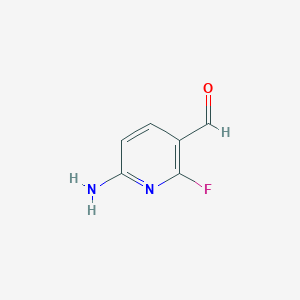

![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)

